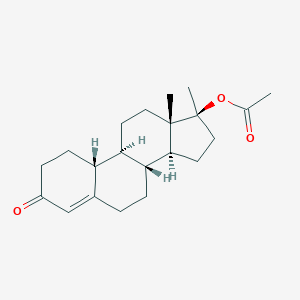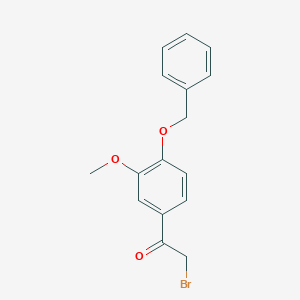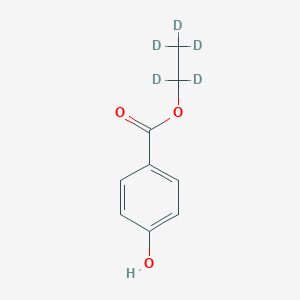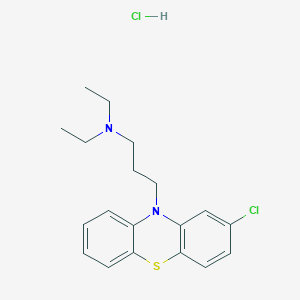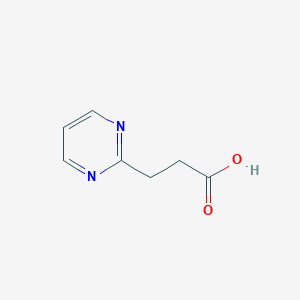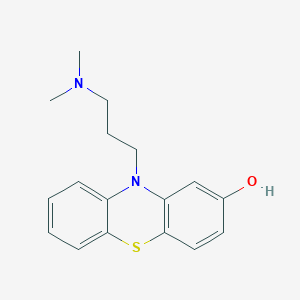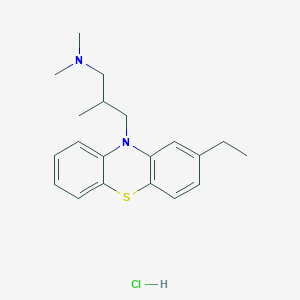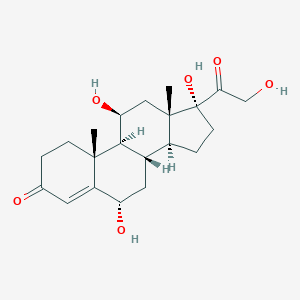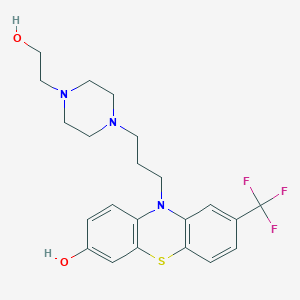
7-Hydroxyfluphenazine
Übersicht
Beschreibung
7-Hydroxyfluphenazine belongs to the class of organic compounds known as phenothiazines . It is a metabolite of fluphenazine , a medication primarily used for psychotic disorders .
Synthesis Analysis
7-Hydroxyfluphenazine is a metabolite of fluphenazine, produced in the body. In rat bile, phase-I metabolites 7-hydroxyfluphenazine and FLU sulfoxide (FLUSO), together with unmetabolized FLU, were isolated and identified .Molecular Structure Analysis
The molecular structure of 7-Hydroxyfluphenazine is similar to that of fluphenazine, with the addition of a hydroxyl group on either the C-7 or C-8 position of the phenothiazine ring system .Chemical Reactions Analysis
7-Hydroxyfluphenazine is a product of the metabolism of fluphenazine in the body. It is one of the phase-I metabolites identified in rat bile following the administration of fluphenazine .Wissenschaftliche Forschungsanwendungen
Metabolite of Fluphenazine
7-Hydroxyfluphenazine is a major metabolite of Fluphenazine, a medication primarily used for the treatment of psychotic disorders such as schizophrenia . It is produced in the body after the administration of Fluphenazine .
Distribution in Body Tissues
Research has shown that 7-Hydroxyfluphenazine can be found in various tissues in the body after the administration of Fluphenazine. These include plasma, liver, kidney, fat, and brain regions .
Role in Pharmacokinetics
The pharmacokinetics of Fluphenazine, which involves its absorption, distribution, metabolism, and excretion, is closely related to 7-Hydroxyfluphenazine. Studies have quantified 7-Hydroxyfluphenazine in human plasma, urine, and feces following the administration of Fluphenazine .
Potential Neuropharmacological Activity
Although the neuropharmacological activity of 7-Hydroxyfluphenazine is less than 1% of Fluphenazine, it still has some affinity for D1 and D2 dopamine receptors . This suggests that it may have some role in the drug’s effects on the nervous system.
Role in Drug Monitoring
The levels of 7-Hydroxyfluphenazine in the body can be used to monitor the clinical use of Fluphenazine. This can help in adjusting the dosage of the drug for optimal therapeutic effect .
Use in Animal Studies
7-Hydroxyfluphenazine has been identified as the major metabolite of Fluphenazine in animal studies, specifically in dogs and rhesus monkeys . This suggests its potential use in veterinary medicine and animal research.
Wirkmechanismus
Target of Action
7-Hydroxyfluphenazine, a metabolite of Fluphenazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and emotion.
Mode of Action
7-Hydroxyfluphenazine interacts with its targets by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors . This interaction depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
It is known that the compound’s interaction with dopaminergic receptors can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of various brain functions .
Pharmacokinetics
7-Hydroxyfluphenazine is a metabolite of Fluphenazine, which is rapidly absorbed from the gastrointestinal tract and parenteral sites . It has been detected in tissues at higher levels than in plasma, and the levels increase with dose . The compound is found in various tissues, including the liver, kidney, fat, whole brain, and brain regions .
Result of Action
The molecular and cellular effects of 7-Hydroxyfluphenazine’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking D1 and D2 receptors, the compound can alter the balance of neurotransmitters in the brain, potentially leading to changes in various brain functions .
Action Environment
The action, efficacy, and stability of 7-Hydroxyfluphenazine can be influenced by various environmental factors. For instance, the compound’s distribution in different tissues can be affected by factors such as the individual’s metabolic rate and the presence of other substances in the body . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCSDQAFEIGVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186756 | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyfluphenazine | |
CAS RN |
33098-48-5 | |
| Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of fluphenazine in dogs?
A1: Studies utilizing fluphenazine-¹⁴C have illuminated the major metabolic pathway of fluphenazine in dogs. The primary metabolite identified is 7-hydroxyfluphenazine, formed through hydroxylation at the C-7 position of the phenothiazine ring system. This metabolite has been isolated and characterized from canine feces using techniques such as solvent extraction, column chromatography, and thin-layer chromatography. [, ] Further investigation revealed that the 7-hydroxyfluphenazine glucuronide conjugate is the predominant form excreted in the bile of dogs. [] These findings collectively suggest that 7-hydroxyfluphenazine represents a key intermediate in the biotransformation of fluphenazine in this species.
Q2: How do plasma levels of 7-hydroxyfluphenazine compare to fluphenazine in patients receiving different formulations of the drug?
A2: Research indicates significant differences in the plasma levels of 7-hydroxyfluphenazine relative to the parent drug, fluphenazine, depending on the formulation administered. In patients receiving oral fluphenazine, levels of 7-hydroxyfluphenazine are markedly higher than fluphenazine levels, underscoring the significant first-pass metabolism associated with this route. [, ] Conversely, in patients on depot fluphenazine decanoate, 7-hydroxyfluphenazine levels are notably lower than fluphenazine, indicating a distinct metabolic profile for the long-acting formulation. [, ] These findings highlight the importance of considering formulation-dependent pharmacokinetic variability when interpreting 7-hydroxyfluphenazine levels in clinical settings.
Q3: Can 7-hydroxyfluphenazine be detected in patients receiving long-term treatment with fluphenazine decanoate?
A3: Yes, despite its lower levels compared to the parent drug in patients on depot fluphenazine, 7-hydroxyfluphenazine can be detected in a significant proportion of these individuals. A study employing a sensitive radioimmunoassay found detectable levels of 7-hydroxyfluphenazine in 64% of plasma samples from patients undergoing long-term treatment with 5 mg biweekly intramuscular injections of fluphenazine decanoate. [] This suggests that while present at lower concentrations compared to oral administration, 7-hydroxyfluphenazine still contributes to the overall pharmacological profile in long-term depot fluphenazine therapy.
Q4: How does the pharmacological activity of 7-hydroxyfluphenazine compare to fluphenazine?
A4: Research suggests that 7-hydroxyfluphenazine exhibits similar pharmacological effects to its parent compound, fluphenazine, implicating it as an active metabolite. Animal studies demonstrate that 7-hydroxyfluphenazine can inhibit open-field behavior, reduce methamphetamine-induced hyperactivity, and induce catalepsy in mice, mirroring the effects of fluphenazine. [] Furthermore, 7-hydroxyfluphenazine also demonstrates antagonistic effects on apomorphine-induced behaviors in rats, further supporting its dopamine receptor blocking properties. [, ] These findings indicate that 7-hydroxyfluphenazine likely contributes to the overall therapeutic and side effect profile of fluphenazine.
Q5: What is the significance of identifying intact glucuronide and sulfate conjugates of fluphenazine in rat bile?
A5: The identification of intact glucuronide and sulfate conjugates of fluphenazine, including 7-hydroxyfluphenazine ring glucuronide and fluphenazine glucuronide, in rat bile provided direct evidence of phase-II metabolism for this drug. [] This finding is significant because it indicates that these conjugation reactions play a direct role in the detoxification and elimination of fluphenazine. Understanding these metabolic pathways is crucial for characterizing drug clearance mechanisms and potential drug-drug interactions.
Q6: What analytical techniques were employed to identify and characterize 7-hydroxyfluphenazine and other fluphenazine metabolites?
A6: Several analytical methods have been instrumental in identifying and characterizing 7-hydroxyfluphenazine and other fluphenazine metabolites. Early studies utilized a combination of techniques, including radiolabeling (¹⁴C), solvent extraction, column chromatography, thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These methods allowed for the separation, purification, and structural elucidation of fluphenazine metabolites from biological samples. More recently, radioimmunoassays (RIA) have been developed and applied to specifically measure 7-hydroxyfluphenazine levels in plasma. [] This sensitive and specific technique has facilitated the study of 7-hydroxyfluphenazine pharmacokinetics in clinical settings.
Q7: What is the significance of the "disabling side effects" concept in the context of fluphenazine and its metabolites?
A7: The emergence of the "disabling side effects" concept is crucial when studying the relationship between plasma levels of fluphenazine and its metabolites, such as 7-hydroxyfluphenazine, and their clinical efficacy. This concept acknowledges that simply achieving a specific plasma concentration might not guarantee therapeutic success. Instead, it emphasizes the importance of balancing therapeutic benefit with side effects that patients might find unacceptable and ultimately detrimental to treatment adherence. [] This highlights the need for individualized treatment approaches, considering factors such as patient tolerance and subjective experiences when optimizing fluphenazine therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





